2-Methyl-3-nitro-1-phenylindol-6-ol
Description
Properties
IUPAC Name |
2-methyl-3-nitro-1-phenylindol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-15(17(19)20)13-8-7-12(18)9-14(13)16(10)11-5-3-2-4-6-11/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPAIPMOMWBKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319694 | |
| Record name | 2-methyl-3-nitro-1-phenylindol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
147591-44-4 | |
| Record name | 2-methyl-3-nitro-1-phenylindol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitro-1-phenylindol-6-ol typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-1-phenylindole, followed by selective hydroxylation at the sixth position. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-nitro-1-phenylindol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Formation of 2-methyl-3-nitro-1-phenylindol-6-one.
Reduction: Formation of 2-methyl-3-amino-1-phenylindol-6-ol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methyl-3-nitro-1-phenylindol-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitro-1-phenylindol-6-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include indole derivatives and nitro-substituted aromatic compounds. Below is a comparative analysis based on substituent positions, molecular properties, and inferred reactivity:
Table 1: Comparative Analysis of Selected Compounds
Key Differences and Implications
In contrast, 2-(6-Methyl-1H-indol-3-yl)acetic acid lacks nitro groups but features a carboxylic acid moiety, enhancing water solubility .
Biological Activity :
- Nitro-substituted anilines (e.g., 2-Fluoro-3-methyl-6-nitroaniline) are often precursors in herbicide synthesis due to their electrophilic reactivity. However, the indole backbone in 2-Methyl-3-nitro-1-phenylindol-6-ol may confer distinct bioactivity, such as kinase inhibition or antimicrobial effects, as seen in related indole derivatives .
Physicochemical Properties: The hydroxyl group at position 6 enhances polarity, likely improving solubility in polar solvents compared to non-hydroxylated analogs like 2-Fluoro-3-methyl-6-nitroaniline. However, the methyl and phenyl groups may offset this by increasing lipophilicity .
Research Findings and Limitations
- Synthetic Challenges: Nitration of indoles requires precise conditions to avoid over-oxidation, as noted in studies of analogous nitro-indole syntheses .
- Biological Potential: Indole derivatives with nitro and hydroxyl groups (e.g., 722525-22-6) have shown promise in targeting enzymes like tyrosine kinases, suggesting similar pathways for the target compound .
Q & A
Basic: What are the optimized synthetic routes for 2-Methyl-3-nitro-1-phenylindol-6-ol, and how can reaction conditions be controlled to improve yield?
Answer:
The synthesis of nitro-substituted indoles typically involves electrophilic nitration of the indole core. For 2-Methyl-3-nitro-1-phenylindol-6-ol:
Nitration Step : Use a mixture of nitric acid and sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration or decomposition.
Solvent Selection : Polar aprotic solvents like DMSO or DMF (as seen in fluorination reactions ) enhance solubility and stabilize intermediates.
Protection of Hydroxyl Group : Protect the 6-hydroxy group with a tert-butyldimethylsilyl (TBS) group before nitration to prevent oxidation.
Purification : Column chromatography with silica gel and a gradient of ethyl acetate/hexane is recommended. Monitor purity via HPLC (as emphasized in drug analysis methods ).
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 2-Methyl-3-nitro-1-phenylindol-6-ol?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C3, methyl at C2). Compare chemical shifts with analogous indole derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₅H₁₂N₂O₃).
- HPLC : Reverse-phase HPLC with UV detection (λ ~300 nm, typical for nitroaromatics) to assess purity .
- FT-IR : Confirm nitro ( ~1520 cm⁻¹ asymmetric stretch) and hydroxyl (~3400 cm⁻¹) groups .
Advanced: How can conflicting data regarding the compound’s thermal stability be resolved?
Answer:
Contradictions in thermal decomposition temperatures may arise from impurities or varying experimental setups. To resolve:
Thermogravimetric Analysis (TGA) : Perform under inert (N₂) and oxidative (O₂) atmospheres to differentiate between decomposition and oxidation pathways .
Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events correlated with structural breakdown.
Control Experiments : Compare batches synthesized under different conditions (e.g., nitration time, solvent purity) to isolate stability variables .
Advanced: What mechanistic insights explain the regioselectivity of nitration at the indole C3 position?
Answer:
The C3 position of indoles is inherently reactive due to electron-rich π-systems. For 2-Methyl-1-phenylindol-6-ol:
Electrophilic Attack : Nitronium ion (NO₂⁺) targets C3 due to hyperconjugative stabilization from the indole nitrogen.
Steric Effects : The 1-phenyl and 2-methyl groups may direct nitration to C3 by blocking alternative sites.
Computational Validation : Use density functional theory (DFT) to model charge distribution and transition states, as done for similar nitroaromatics .
Basic: How can researchers assess the compound’s solubility and stability in aqueous vs. organic media?
Answer:
- Solubility Testing : Shake flask method in buffers (pH 2–10) and organic solvents (e.g., DMSO, ethanol). Monitor via UV-Vis spectroscopy.
- Stability Studies :
Advanced: What strategies are recommended for resolving contradictory biological activity data in cell-based assays?
Answer:
Discrepancies may arise from assay conditions or impurities:
Purity Verification : Re-test batches with ≥95% purity (via HPLC) .
Dose-Response Curves : Use a wide concentration range (nM–μM) to identify off-target effects.
Control Compounds : Include structurally similar indoles (e.g., 6-fluoro-1H-indole derivatives ) to validate specificity.
Mechanistic Studies : Employ siRNA knockdown or competitive binding assays to confirm target engagement .
Basic: What safety precautions are necessary when handling 2-Methyl-3-nitro-1-phenylindol-6-ol?
Answer:
While specific GHS data is unavailable for this compound, analogous nitroindoles require:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of nitroaromatic vapors.
- Waste Disposal : Neutralize acidic byproducts before disposal, as outlined for nitro-containing phenols .
Advanced: How can computational methods predict the compound’s potential as a pharmacophore in drug discovery?
Answer:
- Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Compare with known indole-based inhibitors .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions.
- QSAR Modeling : Relate substituent effects (e.g., nitro group electronegativity) to biological activity using datasets from similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
